molecular formula C5H2BrFIN B6230636 3-bromo-5-fluoro-4-iodopyridine CAS No. 1349717-02-7

3-bromo-5-fluoro-4-iodopyridine

Cat. No.: B6230636
CAS No.: 1349717-02-7
M. Wt: 301.9
InChI Key:
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Description

3-Bromo-5-fluoro-4-iodopyridine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of three different halogen atoms (bromine, fluorine, and iodine) attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-fluoro-4-iodopyridine typically involves multi-step reactions starting from pyridine derivatives One common method involves the halogenation of pyridine rings using specific halogenating agentsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps such as halogen exchange reactions, purification through crystallization, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoro-4-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Cross-Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-5-fluoro-4-iodopyridine involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with enzymes, receptors, and other biological macromolecules. These interactions can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-fluoro-4-iodopyridine is unique due to the specific arrangement of halogen atoms, which imparts distinct chemical reactivity and biological activity. This unique halogen pattern allows for selective interactions and reactions that are not possible with other similar compounds .

Properties

CAS No.

1349717-02-7

Molecular Formula

C5H2BrFIN

Molecular Weight

301.9

Purity

95

Origin of Product

United States

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